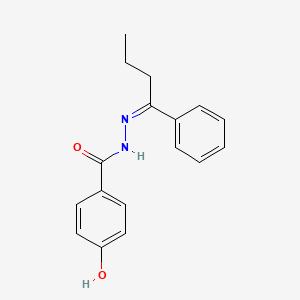![molecular formula C16H12N2O2 B5337825 4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B5337825.png)
4-[(3-phenyl-2-propynoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-phenyl-2-propynoyl)amino]benzamide, also known as PPA-benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[(3-phenyl-2-propynoyl)amino]benzamidee involves the inhibition of various enzymes and signaling pathways. In cancer treatment, 4-[(3-phenyl-2-propynoyl)amino]benzamidee inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. In neurodegenerative diseases, 4-[(3-phenyl-2-propynoyl)amino]benzamidee inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the progression of the disease. 4-[(3-phenyl-2-propynoyl)amino]benzamidee also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
4-[(3-phenyl-2-propynoyl)amino]benzamidee has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-[(3-phenyl-2-propynoyl)amino]benzamidee induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, 4-[(3-phenyl-2-propynoyl)amino]benzamidee reduces oxidative stress and inflammation, leading to the protection of neurons. 4-[(3-phenyl-2-propynoyl)amino]benzamidee also exhibits anti-inflammatory effects in various cell types, including macrophages and microglia.
Advantages and Limitations for Lab Experiments
4-[(3-phenyl-2-propynoyl)amino]benzamidee has several advantages for lab experiments, including its stability and solubility in various solvents. However, 4-[(3-phenyl-2-propynoyl)amino]benzamidee has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 4-[(3-phenyl-2-propynoyl)amino]benzamidee research, including the development of more potent analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the development of 4-[(3-phenyl-2-propynoyl)amino]benzamidee as a therapeutic agent for cancer and neurodegenerative diseases requires further preclinical and clinical studies to determine its safety and efficacy.
Conclusion:
In conclusion, 4-[(3-phenyl-2-propynoyl)amino]benzamidee is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[(3-phenyl-2-propynoyl)amino]benzamidee as a therapeutic agent for cancer and neurodegenerative diseases.
Synthesis Methods
4-[(3-phenyl-2-propynoyl)amino]benzamidee can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with propargyl bromide, followed by the coupling reaction with phenylacetylene and finally amidation with benzoyl chloride. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-[(3-phenyl-2-propynoyl)amino]benzamidee has been extensively studied in scientific research due to its potential applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, 4-[(3-phenyl-2-propynoyl)amino]benzamidee has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, 4-[(3-phenyl-2-propynoyl)amino]benzamidee has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a key target for 4-[(3-phenyl-2-propynoyl)amino]benzamidee, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
4-(3-phenylprop-2-ynoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDIRGRZYZHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylnicotinamide](/img/structure/B5337748.png)
![4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5337756.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5337768.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(3-hydroxypropyl)piperidine-3-carboxamide](/img/structure/B5337782.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5337789.png)
![[1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(2-thienyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5337798.png)
![10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B5337811.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5337818.png)
![N-cyclopropyl-1-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5337822.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5337824.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5337828.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5337832.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5337839.png)
